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molecular formula C16H18Cl2N2O B8415192 N-adamantan-1-yl-2,6-dichloronicotinamide

N-adamantan-1-yl-2,6-dichloronicotinamide

Cat. No. B8415192
M. Wt: 325.2 g/mol
InChI Key: UPQAIXGCZVAVTC-UHFFFAOYSA-N
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Patent
US08673938B2

Procedure details

A solution of 2,6-dichloronicotinoyl chloride (4.21 g, 20 mmol) in DCM (20 mL) was added dropwise to a stirred suspension of 1-aminoadamantane (3.03 g, 20 mmol) and N-ethyldiisopropylamine (4.19 mL, 24 mmol) in DCM (20 mL) at 0° C., over a period of 30 minutes under nitrogen. The resulting suspension was stirred at room temperature for 18 hours. The reaction mixture was diluted with EtOAc (500 mL), and washed sequentially with water (100 mL) and saturated brine (50 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 5% Et2O in DCM. Pure fractions were evaporated to dryness to afford N-adamantan-1-yl-2,6-dichloronicotinamide (5.57 g, 76%) as a white solid.
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
4.19 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[NH2:12][C:13]12[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2.C(N(C(C)C)C(C)C)C>C(Cl)Cl.CCOC(C)=O>[C:13]12([NH:12][C:4](=[O:5])[C:3]3[CH:7]=[CH:8][C:9]([Cl:11])=[N:10][C:2]=3[Cl:1])[CH2:20][CH:19]3[CH2:18][CH:17]([CH2:16][CH:15]([CH2:21]3)[CH2:14]1)[CH2:22]2

Inputs

Step One
Name
Quantity
4.21 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=N1)Cl
Name
Quantity
3.03 g
Type
reactant
Smiles
NC12CC3CC(CC(C1)C3)C2
Name
Quantity
4.19 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with water (100 mL) and saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution gradient 0 to 5% Et2O in DCM
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(C2=C(N=C(C=C2)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.57 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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